![molecular formula C4H4N6 B072735 [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 1489-04-9](/img/structure/B72735.png)
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
Overview
Description
“[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine” is an organic compound that belongs to the class of 1,3,5-triazine-2,4-diamines . It is a useful research chemical .
Synthesis Analysis
The synthesis of “this compound” involves alkylation of the fused [1,2,4]triazolo[1,5-a][1,3,5]triazine system . The reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurred selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .Molecular Structure Analysis
The molecular structure of “this compound” is complex and can be analyzed using 1H, 13C, and 1H–13C HMBC NMR spectra . The compound crystallizes with two almost identical molecules in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . For example, the removal of acetyl protecting group from 5-amino-substituted {2-[(7-oxo[1,2,4]triazolo[1,5-a][1,3,5]triazin-3(7H)-yl)methoxy]ethyl}acetates gave 5-aza analogs of acyclovir, containing a substituted amino group at position 5 of the heterocyclic 3-[(2-hydroxyethoxy)methyl][1,2,4]-triazolo[1,5-a][1,3,5]triazin-7(3H)-one system .Scientific Research Applications
Synthesis Techniques and Structural Analysis :
- A practical method for synthesizing 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines was developed, which involved triazine ring closure and subsequent amination processes (Dolzhenko et al., 2008).
- Research on the molecular and crystal structure of variants of this compound, such as 7-phenyl-1,2,4-triazolo[1,5-a]-1,3,5-triazine, has been conducted to understand their structural properties (Kurella et al., 1992).
Potential Anticancer and Antiproliferative Properties :
- New fluorinated derivatives of this compound were synthesized as potential anticancer agents. Some of these compounds showed antiproliferative activity against lung and breast cancer cells, along with anti-angiogenic properties (Dolzhenko et al., 2015).
Research on Derivatives for Enhanced Biological Activity :
- Studies on fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines revealed their antiproliferative activity against various cancer cell lines, suggesting potential for further development in medical applications (Dolzhenko et al., 2008).
Exploration in Energetic Materials :
- Research on amino-nitramino functionalized triazolotriazines indicated a balance between high energy and low sensitivity, making them candidates for high-energy and insensitive explosives (Ma et al., 2018).
Other Applications and Syntheses :
- Various other studies explored different synthetic methods and applications, such as the use of supercritical carbon dioxide in synthesis and the development of novel triazinium-imidothioate zwitterions (Baklykov et al., 2019), (Wermann et al., 2005).
Safety and Hazards
Future Directions
The future directions for the study of “[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, the design of energetic compounds based on [1,2,4]triazolo[1,5-a][1,3,5]triazine fused backbone by introducing the three functional groups into the molecular scaffold .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to exhibit inhibitory activity towards enzymes such as thymidine phosphorylase .
Mode of Action
It’s known that the compound can interact with its targets through the introduction of various functional groups, such as –no 2, –nhno 2, –ono 2, –n 3, and –nh 2 . These interactions can lead to changes in the energetic properties of the compound .
Biochemical Pathways
Similar compounds have been found to inhibit thymidine phosphorylase, which plays a crucial role in the pyrimidine salvage pathway .
Result of Action
It’s known that the compound exhibits positive energy content and densities subject to its fused triazole and triazine framework and various functional groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine. For instance, the introduction of various functional groups can modify the energetic properties of the compound . .
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c5-3-6-1-7-4-8-2-9-10(3)4/h1-2H,(H2,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWMRRPQUILBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293016 | |
Record name | [1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1489-04-9 | |
Record name | 1489-04-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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